![molecular formula C6H13Br2N3 B15063508 4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Medicine: Research into potential therapeutic uses and drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is not well-documented. like many spirocyclic compounds, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can lead to various biochemical effects, which are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide can be compared with other spirocyclic compounds, such as:
- Spiro[2.4]heptane derivatives
- Spiro[3.5]nonane derivatives
- Spiro[4.5]decane derivatives These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of diaza groups, which confer distinct reactivity and potential applications .
Eigenschaften
Molekularformel |
C6H13Br2N3 |
|---|---|
Molekulargewicht |
287.00 g/mol |
IUPAC-Name |
4,6-diazaspiro[2.5]oct-5-en-5-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c7-5-8-4-3-6(9-5)1-2-6;;/h1-4H2,(H3,7,8,9);2*1H |
InChI-Schlüssel |
LRQIXGBRGWYFFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCN=C(N2)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


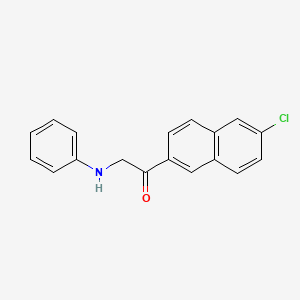

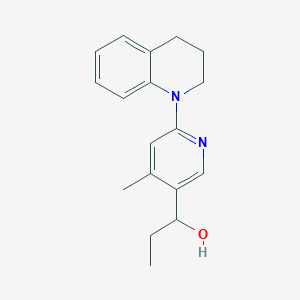

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
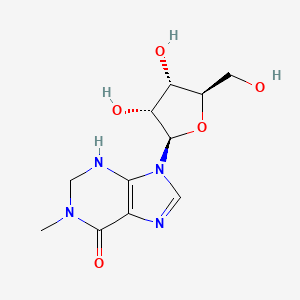
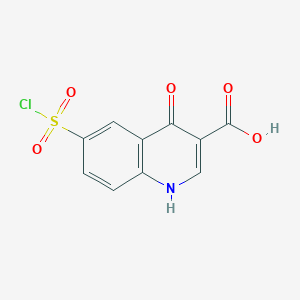
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

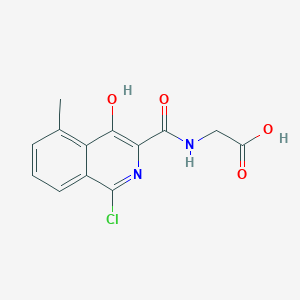
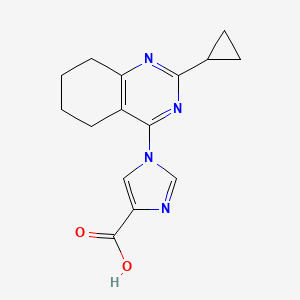
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)
